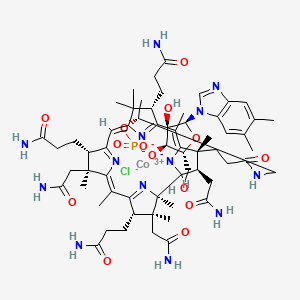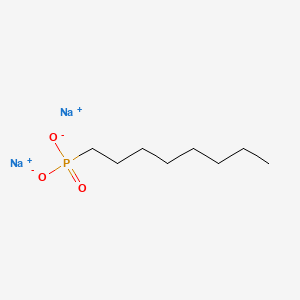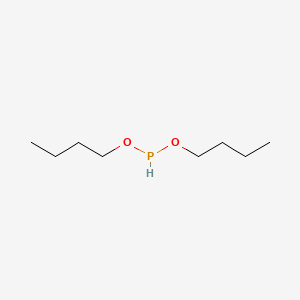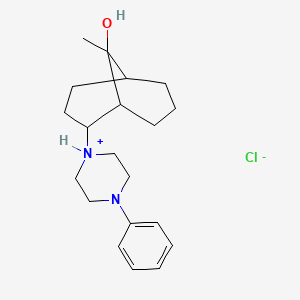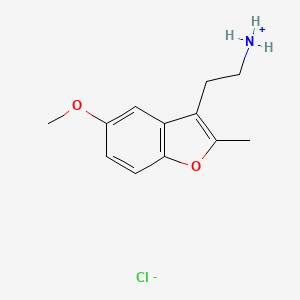![molecular formula C12H21NO6 B13730597 Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate CAS No. 16956-52-8](/img/structure/B13730597.png)
Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[[bis(2-hydroxyethyl)amino]methylidene]propanedioate is an organic compound with the molecular formula C9H17NO6. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes both ester and amine functional groups, making it versatile for different chemical reactions and applications.
Preparation Methods
The preparation of diethyl 2-[[bis(2-hydroxyethyl)amino]methylidene]propanedioate involves several synthetic routes. One common method includes the reaction of diethyl malonate with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The product is then purified through recrystallization or distillation to obtain a high-purity compound .
Industrial production methods often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Diethyl 2-[[bis(2-hydroxyethyl)amino]methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ester and amine groups in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like halides or alkoxides replace the existing functional groups[][2].
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures ranging from -10°C to 100°C. The major products formed from these reactions depend on the specific reagents and conditions used[2][2].
Scientific Research Applications
Diethyl 2-[[bis(2-hydroxyethyl)amino]methylidene]propanedioate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to develop new therapeutic agents.
Medicine: In medicinal chemistry, diethyl 2-[[bis(2-hydroxyethyl)amino]methylidene]propanedioate is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl 2-[[bis(2-hydroxyethyl)amino]methylidene]propanedioate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s amine and ester groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their function and leading to desired biological effects .
Comparison with Similar Compounds
Diethyl 2-[[bis(2-hydroxyethyl)amino]methylidene]propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: While both compounds contain ester groups, diethyl malonate lacks the amine functionality, making it less versatile in certain reactions.
Bis(2-hydroxyethyl)amine: This compound contains the amine groups but lacks the ester functionality, limiting its applications compared to diethyl 2-[[bis(2-hydroxyethyl)amino]methylidene]propanedioate.
Diethyl 2-(hydroxyethyl)aminomethylphosphonate: This compound is similar in structure but contains a phosphonate group instead of the ester group, leading to different reactivity and applications.
Diethyl 2-[[bis(2-hydroxyethyl)amino]methylidene]propanedioate stands out due to its unique combination of ester and amine groups, providing a balance of reactivity and stability that is advantageous for various applications.
Properties
CAS No. |
16956-52-8 |
|---|---|
Molecular Formula |
C12H21NO6 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
diethyl 2-[[bis(2-hydroxyethyl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C12H21NO6/c1-3-18-11(16)10(12(17)19-4-2)9-13(5-7-14)6-8-15/h9,14-15H,3-8H2,1-2H3 |
InChI Key |
GLDVUKQTWPODFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CN(CCO)CCO)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B13730517.png)
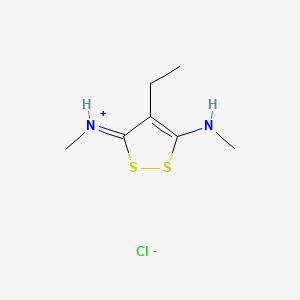


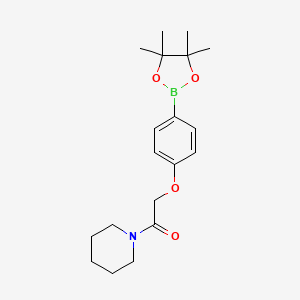
![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B13730549.png)
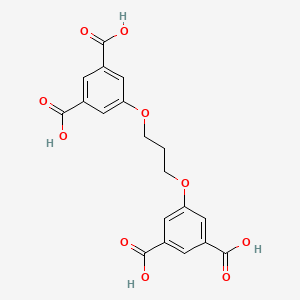
![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)
